molecular formula C5H11NO3 B3049805 2-(Dimethylamino)ethyl hydrogen carbonate CAS No. 220858-97-9

2-(Dimethylamino)ethyl hydrogen carbonate

Cat. No.: B3049805
CAS No.: 220858-97-9
M. Wt: 133.15 g/mol
InChI Key: MMHCPNMDOCPQCO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl hydrogen carbonate is an organic compound with the molecular formula C5H11NO3. It is a derivative of dimethylaminoethanol and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl hydrogen carbonate can be synthesized through the reaction of dimethylaminoethanol with carbon dioxide. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbonate ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl hydrogen carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonates and amines.

    Reduction: Reduction reactions can convert the carbonate ester back to the alcohol and carbon dioxide.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces carbonates and amines.

    Reduction: Yields alcohols and carbon dioxide.

    Substitution: Results in various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl hydrogen carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl hydrogen carbonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability in different environments.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group, making it more reactive in polymerization reactions.

    2-(Dimethylamino)ethyl acetate: Contains an acetate group, which alters its solubility and reactivity compared to the carbonate ester.

Uniqueness

2-(Dimethylamino)ethyl hydrogen carbonate is unique due to its carbonate ester functionality, which provides distinct reactivity patterns and stability compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in both research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)ethyl hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(2)3-4-9-5(7)8/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHCPNMDOCPQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598674
Record name 2-(Dimethylamino)ethyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220858-97-9
Record name 2-(Dimethylamino)ethyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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